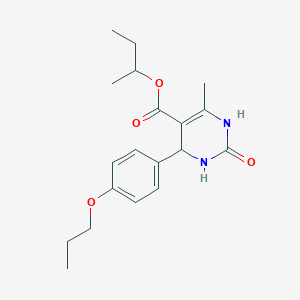![molecular formula C15H22INO B5196433 1-[5-(4-iodophenoxy)pentyl]pyrrolidine](/img/structure/B5196433.png)
1-[5-(4-iodophenoxy)pentyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(4-iodophenoxy)pentyl]pyrrolidine, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPP is a pyrrolidine-based compound that is derived from the synthesis of 4-iodophenol and 1-bromopentane.
Mécanisme D'action
The mechanism of action of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine is not fully understood. However, it is believed that 1-[5-(4-iodophenoxy)pentyl]pyrrolidine acts as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein folding. The activation of the sigma-1 receptor has been linked to various diseases, and the inhibition of this receptor has been investigated as a potential therapeutic strategy.
Biochemical and Physiological Effects:
1-[5-(4-iodophenoxy)pentyl]pyrrolidine has been shown to have various biochemical and physiological effects. In animal studies, 1-[5-(4-iodophenoxy)pentyl]pyrrolidine has been shown to improve cognitive function and reduce motor deficits in models of Alzheimer's and Parkinson's diseases. 1-[5-(4-iodophenoxy)pentyl]pyrrolidine has also been shown to have neuroprotective effects in models of Huntington's disease. In addition, 1-[5-(4-iodophenoxy)pentyl]pyrrolidine has been shown to have analgesic effects and to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-[5-(4-iodophenoxy)pentyl]pyrrolidine has several advantages for lab experiments. 1-[5-(4-iodophenoxy)pentyl]pyrrolidine is easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, there are also some limitations to the use of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine in lab experiments. 1-[5-(4-iodophenoxy)pentyl]pyrrolidine is a relatively new compound, and its mechanism of action is not fully understood. In addition, the sigma-1 receptor is a complex protein, and the effects of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine on other cellular processes are not well characterized.
Orientations Futures
There are several future directions for the study of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine. One potential direction is to investigate the use of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine as a radioligand for imaging studies in PET and SPECT. Another potential direction is to investigate the use of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine as a potential therapeutic agent for various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. Additionally, further studies are needed to understand the mechanism of action of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine and its effects on other cellular processes.
Méthodes De Synthèse
1-[5-(4-iodophenoxy)pentyl]pyrrolidine can be synthesized using a simple and efficient method. The synthesis of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine involves the reaction of 4-iodophenol with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through column chromatography to obtain pure 1-[5-(4-iodophenoxy)pentyl]pyrrolidine.
Applications De Recherche Scientifique
1-[5-(4-iodophenoxy)pentyl]pyrrolidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 1-[5-(4-iodophenoxy)pentyl]pyrrolidine has been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. 1-[5-(4-iodophenoxy)pentyl]pyrrolidine has also been studied for its potential use as a radioligand for imaging studies in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Propriétés
IUPAC Name |
1-[5-(4-iodophenoxy)pentyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO/c16-14-6-8-15(9-7-14)18-13-5-1-2-10-17-11-3-4-12-17/h6-9H,1-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWPWUBHLIKOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5196351.png)
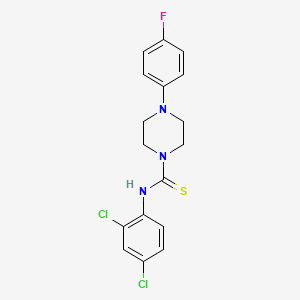

![2-[(1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl)oxy]acetohydrazide](/img/structure/B5196367.png)

![N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide](/img/structure/B5196382.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196383.png)
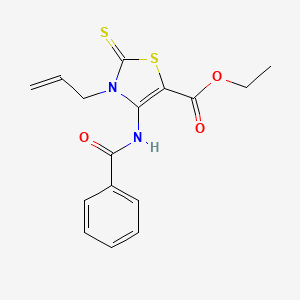
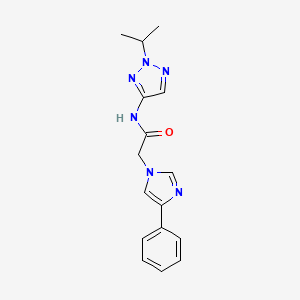
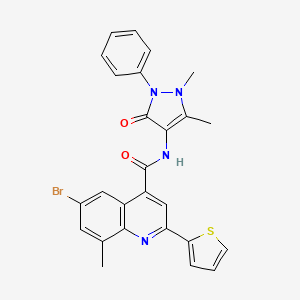
![methyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5196416.png)
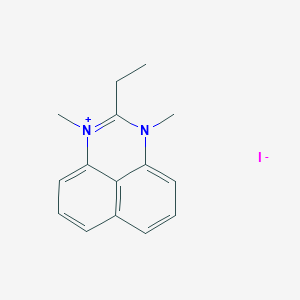
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5196439.png)
